molecular formula C3HCl2N3 B1601092 3,5-Dichloro-1,2,4-triazine CAS No. 59631-75-3

3,5-Dichloro-1,2,4-triazine

Cat. No.: B1601092
CAS No.: 59631-75-3
M. Wt: 149.96 g/mol
InChI Key: KPIJYRPECFTEDP-UHFFFAOYSA-N
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Description

3,5-Dichloro-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are characterized by a six-membered ring containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry. The presence of chlorine atoms at the 3 and 5 positions enhances its reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichloro-1,2,4-triazine can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with appropriate nucleophiles. The process typically requires controlled conditions, such as low temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction can be catalyzed by bases such as sodium carbonate or potassium tert-butoxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-1,2,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, alcohols

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Catalysts: Sodium carbonate, potassium tert-butoxide

Major Products: The major products formed from these reactions include substituted triazines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Scientific Research Applications

3,5-Dichloro-1,2,4-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of bioactive molecules with potential antifungal, anticancer, and antiviral properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of herbicides, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-1,2,4-triazine involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The chlorine atoms at the 3 and 5 positions are highly reactive, allowing the compound to interact with various nucleophiles. This reactivity is exploited in the synthesis of bioactive molecules and other valuable compounds .

Comparison with Similar Compounds

Uniqueness: 3,5-Dichloro-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic processes. Its versatility and wide range of applications set it apart from other triazine derivatives .

Properties

IUPAC Name

3,5-dichloro-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2N3/c4-2-1-6-8-3(5)7-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIJYRPECFTEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483083
Record name 3,5-dichloro-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59631-75-3
Record name 3,5-dichloro-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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